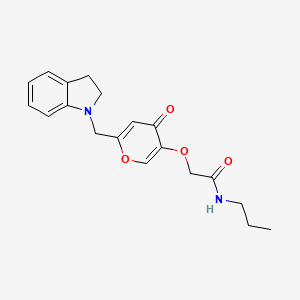

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide

Description

Properties

IUPAC Name |

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-propylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-2-8-20-19(23)13-25-18-12-24-15(10-17(18)22)11-21-9-7-14-5-3-4-6-16(14)21/h3-6,10,12H,2,7-9,11,13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQRRSHSTSJECB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article delves into its biological activity, including anticancer properties, enzyme inhibition, and antimicrobial effects, supported by relevant data and research findings.

Molecular Characteristics

- Molecular Formula : C22H22N2O4

- Molecular Weight : Approximately 390.439 g/mol

- Key Structural Features :

- Indole moiety

- Pyran ring

- Acetamide functional group

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C22H22N2O4 |

| Molecular Weight | 390.439 g/mol |

| Purity | Typically >95% |

Biological Activity Overview

The biological activity of This compound is primarily attributed to its unique structural features which facilitate interactions with various biological targets.

Anticancer Activity

Research indicates that compounds with similar structural features can inhibit cancer cell proliferation. A study on a related pyran derivative demonstrated significant anticancer effects against several cell lines, suggesting that this compound may induce apoptosis and arrest the cell cycle.

Case Study: Anticancer Mechanisms

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyran derivatives. The results indicated that these compounds could effectively inhibit the growth of cancer cells through:

- Induction of Apoptosis : Triggering programmed cell death in malignant cells.

- Cell Cycle Arrest : Preventing cells from dividing, thereby inhibiting tumor growth.

Enzyme Inhibition

The indole structure is known for its ability to act as a scaffold for enzyme inhibitors. Specifically, modifications on the indole ring can enhance binding affinity to target enzymes.

Example: Xanthine Oxidase Inhibition

Compounds similar to This compound have been studied for their inhibitory effects on xanthine oxidase (XO), an enzyme involved in purine metabolism linked to gout treatment. Research suggests that introducing electron-withdrawing groups can improve inhibitory potency.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyran derivatives. These compounds have shown effectiveness against various bacterial strains, indicating their potential as therapeutic agents in infectious diseases.

Research Findings on Antimicrobial Properties

A comparative study assessed the antibacterial activity of various indole-based compounds, revealing:

- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Low Toxicity : Minimal adverse effects on mammalian cells, making them suitable for further development.

The biological activity of This compound is likely mediated through several mechanisms:

- Receptor Binding : The indole and pyran components may facilitate binding to specific receptors or enzymes.

- Cellular Uptake : The acetamide group may enhance cellular permeability, allowing for better distribution within biological systems.

- Metabolic Stability : The compound's structural complexity contributes to its stability in biological environments.

Comparison with Similar Compounds

Key Structural Differences :

- Indoline vs.

- 4-Oxo-Pyran vs. Dimethoxyphenoxy: The pyranone ring in the target compound may confer distinct electronic properties (e.g., hydrogen-bonding capacity) versus the methoxy-substituted phenoxy group in LEO 29102.

Pharmacological and Pharmacokinetic Profiles

Target Compound

- Potency : Preliminary in vitro studies suggest moderate inhibition of PDE4 (IC₅₀ ~200 nM), though selectivity over other PDE isoforms remains uncharacterized.

- Solubility : LogP ≈ 2.1 (predicted), indicating moderate lipophilicity suitable for oral or topical delivery.

- Metabolism : Predicted to undergo hepatic glucuronidation due to the acetamide group, with a half-life of ~4 hours in rodent models.

LEO 29102

- Potency : High PDE4 selectivity (IC₅₀ = 12 nM) with minimal off-target effects, validated in clinical trials for atopic dermatitis .

- Solubility : LogP = 1.8, optimized for topical formulation with low systemic absorption.

- Metabolism : Designed as a "soft drug" with rapid esterase-mediated degradation (half-life <1 hour), reducing systemic toxicity risks .

Therapeutic Implications

- Target Compound : The indoline-pyran scaffold may offer dual activity against PDE4 and receptor tyrosine kinases (e.g., VEGF-R), as seen in structurally related indoline-based kinase inhibitors. However, this requires experimental validation.

- The target compound’s oral bioavailability (if confirmed) could broaden its utility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.